4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine
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Overview
Description
4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a naphthylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine typically involves the reaction of 3,4-dichloroaniline with naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the sulfonyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)piperazine: Lacks the naphthylsulfonyl group.
1-(Naphthylsulfonyl)piperazine: Lacks the dichlorophenyl group.
4-(3,4-Dichlorophenyl)-1-(phenylsulfonyl)piperazine: Has a phenylsulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and naphthylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H18Cl2N2O2S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18Cl2N2O2S/c21-18-9-8-16(14-19(18)22)23-10-12-24(13-11-23)27(25,26)20-7-3-5-15-4-1-2-6-17(15)20/h1-9,14H,10-13H2 |
InChI Key |
UCXNQEWQZCPJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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